molecular formula C14H19NO3 B105679 Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 39945-51-2

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B105679
CAS No.: 39945-51-2
M. Wt: 249.3 g/mol
InChI Key: XLWOOUZKMJBINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 39945-51-2) is a carbamate-protected piperidine derivative featuring a hydroxymethyl group at the 3-position of the piperidine ring. This compound is widely used in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, including antiviral agents and enzyme inhibitors. Its synthesis involves reacting 3-(hydroxymethyl)piperidine with benzyl chloroformate in the presence of triethylamine, yielding the protected piperidine scaffold . The compound exhibits a molecular formula of C14H19NO3, a molecular weight of 249.31 g/mol, and a primary alcohol functional group (-CH2OH) that enables further derivatization .

Preparation Methods

Ring-Closure Synthesis from 5-Chloro-2-Hydroxyl Amylamine Hydrochloride

Reaction Mechanism and Conditions

A prominent method involves the ring-closure of 5-chloro-2-hydroxyl amylamine hydrochloride (III) under alkaline conditions. The process begins with dissolving 20.0 g of the starting material in 50 mL of water, followed by the dropwise addition of a sodium hydroxide solution (20.4 g in 20 mL water) at 10–15°C. After 2 hours of stirring at 15°C, the mixture is heated to 40–50°C for 4 hours to complete the cyclization, yielding 3-hydroxypiperidine .

Subsequent protection of the amine group is achieved using benzyl chloroformate (20.0 g) in dichloromethane (80 mL) and water (20 mL) under ambient conditions. The reaction mixture is purified via column chromatography (silica gel, hexanes/EtOAc gradient), yielding N-benzyloxycarbonyl-3-hydroxypiperidine with an 81% yield .

Key Data:

ParameterValue
Starting Material5-Chloro-2-hydroxyl amylamine hydrochloride
Alkaline AgentSodium hydroxide (20.4 g)
Reaction Temperature15°C (initial), 40–50°C (final)
Protecting ReagentBenzyl chloroformate (20.0 g)
Solvent SystemDichloromethane/Water
Yield81%

Catalytic Hydrogenation of N-Benzyl-3-Hydroxy Pyridinium Salts

Quaternary Ammonium Salt Formation

An alternative route starts with 3-hydroxypyridine, which reacts with benzyl chloride in toluene to form N-benzyl-3-hydroxy pyridinium chloride . This intermediate is subjected to catalytic hydrogenation (3–5 atm H₂) using a nickel-based catalyst, resulting in N-benzyl-3-hydroxypiperidine .

Carbamate Protection and Functionalization

The amine group is protected with benzyl chloroformate under conditions similar to Section 1.1, followed by hydroxymethylation via formylation and reduction. This method emphasizes cost-effective catalysts but requires stringent control over hydrogen pressure to avoid over-reduction .

Key Data:

ParameterValue
CatalystNickel-based
Hydrogen Pressure3–5 atm
SolventToluene
Yield (Post-Hydrogenation)Not reported

Cross-Electrophile Coupling for Direct Hydroxymethylation

Palladium-Catalyzed Coupling

A advanced synthetic approach involves cross-electrophile coupling between benzyl-protected piperidine intermediates and brominated hydroxymethyl precursors. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with a brominated substrate in tetrahydrofuran (THF) using palladium catalysts (e.g., Pd(PPh₃)₄) and triethylamine as a base. This one-step method achieves direct incorporation of the hydroxymethyl group, bypassing multi-step oxidation-reduction sequences.

Key Data:

ParameterValue
CatalystPd(PPh₃)₄
SolventTHF
BaseTriethylamine
Reaction Time45–60 minutes
Yield~65% (after purification)

Comparative Analysis of Preparation Methods

Yield and Efficiency

  • Ring-Closure Method : Offers high yields (81%) but requires multiple steps for hydroxymethylation .

  • Catalytic Hydrogenation : Economical catalyst use but lacks reported yields for critical steps .

  • Cross-Electrophile Coupling : Streamlines synthesis but suffers from moderate yields due to side reactions.

Practical Considerations

  • Cost : Nickel catalysts (Method 2) are cheaper than palladium complexes (Method 3).

  • Scalability : Method 1 is more amenable to industrial scaling due to well-optimized conditions.

  • Purity : Method 3 requires rigorous chromatography, increasing operational complexity.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advancements propose continuous flow systems for the ring-closure step (Method 1), enhancing reaction control and reducing batch variability. Automated temperature and pH modulation improve cyclization efficiency, achieving yields >85% in pilot studies .

Green Chemistry Approaches

Solvent-free reactions and biocatalytic methods are under exploration to replace dichloromethane and chromium-based oxidants. For instance, lipase-mediated protection of the amine group reduces toxic waste generation.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate has a molecular formula of C14H19NO3C_{14}H_{19}NO_3 and a molecular weight of approximately 249.31 g/mol. The compound features a piperidine ring, a hydroxymethyl group, and an ester functionality, which contribute to its chemical reactivity and biological activity .

Medicinal Chemistry Applications

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that can lead to the development of drugs targeting neurological disorders. Research indicates that this compound may function as an enzyme inhibitor or receptor modulator, particularly relevant in the context of central nervous system (CNS) therapies .

Potential Biological Activities

Studies show that this compound exhibits promising biological activities. It has been investigated for its potential roles as:

  • Enzyme Inhibitor : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like neuropathic pain and other neurological disorders .
  • Receptor Modulator : Its interaction with various receptors suggests potential applications in managing diseases linked to receptor dysfunctions .

Organic Synthesis Applications

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, including oxidation and reduction processes, makes it a versatile component in synthetic pathways .

Synthesis Techniques

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Reactions : The compound can undergo substitution reactions facilitated by halogenating agents, allowing for diverse derivatives to be synthesized .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Di Stefano et al. (2024)MAGL InhibitionInvestigated the compound's role as a modulator of monoacylglycerol lipase (MAGL), showing potential therapeutic effects in neurological disorders .
European Journal of Medicinal ChemistrySynthesis TechniquesDiscussed chemoenzymatic methods for synthesizing related compounds, highlighting the utility of piperidine derivatives in drug development .
AChemBlock ResearchPharmaceutical ApplicationsExplored the use of this compound as an intermediate for synthesizing various pharmaceutical agents targeting CNS disorders .

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring provides a scaffold that can bind to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism and Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 122860-33-7 C14H19NO3 249.31 4-position Positional isomer; similar reactivity but distinct regioselectivity in reactions .
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C13H18N2O2 234.29 4-position Amino group (-NH2) instead of hydroxymethyl; potential toxicity concerns .
Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate 1219813-77-0 C15H18BrNO3 340.21 3-position Bromoacetyl group enhances electrophilicity; used in alkylation reactions .
Benzyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate 405061-52-1 C14H19NO3 249.31 3-position (S-enantiomer) Stereospecific variant; critical for chiral drug synthesis .

Table 2: Stability and Hazard Comparison

Compound Name Physical State Stability Known Hazards
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate Solid/Liquid* Stable under dry, inert conditions No acute toxicity reported .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate Liquid Stable at room temperature No hazards identified; limited toxicity data .
Benzyl 4-aminopiperidine-1-carboxylate Solid Hygroscopic Toxicological properties not fully studied .
Benzyl 3-chloropiperidine-1-carboxylate Solid Moisture-sensitive Potential irritant due to chlorine substituent .

*Note: Physical state varies by synthetic conditions (e.g., solvent removal in yields solids, while other methods produce oils).

Biological Activity

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative with potential applications in medicinal chemistry, particularly targeting neurological disorders and metabolic diseases. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 39945-51-2

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with methyl acrylate, followed by cyclization in the presence of sodium methoxide. This method allows for the formation of the desired piperidine structure, which is crucial for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. While the precise targets are still under investigation, its structural features suggest potential roles in enzyme inhibition and receptor modulation. The hydroxymethyl group may facilitate hydrogen bonding, enhancing binding affinity to biological targets .

Enzyme Inhibition

Research indicates that piperidine derivatives, including this compound, can inhibit various enzymes. For example:

  • Fatty Acid Amide Hydrolase (FAAH) : Piperidine derivatives have been shown to modulate endocannabinoid levels by inhibiting FAAH, potentially affecting pain and inflammation pathways .
  • Cholinesterases : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating neurodegenerative diseases like Alzheimer's .

Therapeutic Applications

This compound has been studied for its potential therapeutic effects in:

  • Neurological Disorders : Its ability to inhibit cholinesterases suggests a role in enhancing cholinergic neurotransmission, which could benefit conditions such as Alzheimer's disease .
  • Cancer Therapy : Similar compounds have shown anticancer properties through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have revealed that piperidine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds structurally related to this compound have been tested against hypopharyngeal tumor cells, showing promising results in apoptosis induction compared to standard treatments like bleomycin .
  • Structure–Activity Relationship (SAR) : SAR studies highlight that modifications in the piperidine ring and substitutions on the benzyl group significantly influence biological activity. Enhanced lipophilicity from these modifications can improve cellular uptake and target interaction .

Safety Profile

While this compound shows promise in various applications, safety assessments indicate potential skin and eye irritation upon exposure. Ongoing research aims to elucidate its full safety profile and therapeutic window .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, and what reagents/conditions are critical for its preparation?

  • Methodological Answer : The compound is typically synthesized via functionalization of the piperidine ring. Common methods include:

  • Oxidation/Reduction : Use potassium permanganate (KMnO₄) in acidic media for oxidation or sodium borohydride (NaBH₄) for reduction of intermediates .
  • Coupling Reactions : Cross-electrophile coupling using benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with brominated pyridines under palladium catalysis (e.g., General Procedure B), yielding 63–61% isolated products .
  • Protection/Deprotection : Employ benzyl (Cbz) groups to protect amines during multi-step syntheses, followed by hydrogenolysis for deprotection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact. Respiratory protection is advised if vapor/mist forms .
  • Storage : Store in tightly sealed containers under dry, ventilated conditions, away from ignition sources. Electrostatic discharge prevention measures (e.g., grounding) are critical .
  • Spill Management : Contain spills with inert absorbents (e.g., sand), avoid water to prevent toxic fumes, and dispose of waste via licensed facilities .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.39–7.23 ppm for aromatic protons, δ 5.16 ppm for benzyloxy groups) confirm regiochemistry and purity .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS validates molecular weight (e.g., experimental [M+H]⁺ = 341.1855 vs. calculated 341.1860) .
  • Chromatography : HPLC or GC-MS monitors reaction progress and purity, particularly for intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Tuning : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (Xantphos, BINAP) to enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like KI accelerate oxidative addition in aryl bromide couplings .
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions, as seen in pyridylmethyl-piperidine syntheses .

Q. What strategies address contradictions in toxicity data or gaps in toxicological profiles?

  • Methodological Answer :

  • In Silico Modeling : Use tools like ADMET Predictor™ or ProTox-II to estimate acute toxicity (LD₅₀) and prioritize in vitro testing .
  • Alternative Assays : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity when mammalian data are unavailable .
  • Threshold of Toxicological Concern (TTC) : Apply TTC thresholds (e.g., 1.5 µg/day for genotoxicants) to guide safe handling limits in absence of empirical data .

Q. How is this compound utilized in medicinal chemistry for target validation or drug discovery?

  • Methodological Answer :

  • Scaffold Functionalization : Introduce substituents (e.g., fluorinated groups, heterocycles) to enhance binding to enzymes like kinases or GPCRs .
  • Prodrug Design : The hydroxymethyl group facilitates esterase-sensitive prodrug formulations, improving bioavailability in preclinical models .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-aminomethyl or 4-oxo derivatives) to map pharmacophore requirements .

Q. What computational methods predict the compound’s reactivity or stability under varying experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation pathways (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMSO) to assess aggregation tendencies or degradation kinetics .
  • QSPR Models : Quantitative structure-property relationships correlate logP or pKa with stability in buffered solutions .

Q. Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points, solubility)?

  • Methodological Answer :

  • Reproducibility Checks : Validate data using standardized methods (e.g., USP <921> for melting points) .
  • Meta-Analysis : Compare datasets from peer-reviewed journals vs. SDS (e.g., boiling point variations: 167°C in TCI SDS vs. 173°C in independent studies) .
  • Experimental Replication : Repeat measurements under controlled humidity/temperature to identify environmental artifacts .

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-13-7-4-8-15(9-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWOOUZKMJBINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380200
Record name Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-51-2
Record name Phenylmethyl 3-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39945-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Piperidine-1,3-dicarboxylic acid 1-benzyl ester 3-ethyl ester (7) (1.5 g, 5.83 mmol) was dissolved in 5.8 mL of anhydrous THF, and the reaction was stirred under N2 at −5° C. while lithium aluminum hydride dissolved in THF (7.0 mL, 1.0M) was added dropwise by addition funnel over 30 minutes. When the reaction was complete by TLC (10 min.), H2O (0.6 mL), then 10% NaOH (1.5 mL), then H2O (0.6 mL) were added, and the reaction was stirred for about 45 minutes. The salts were removed by filtration and the solution was dried with sodium sulfate, filtered, and concentrated. The crude material was purified using an ISCO CombiFlash flash column (silica, 80:20 Hexane: EtOAc to 40:60 Hexane: EtOAc) to achieve 1.24 g of pure 8 (66% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Yield
66%

Synthesis routes and methods II

Procedure details

Benzyl chloroformate (7.88 ml) was added over ten minutes to an ice-cold solution of 3-hydroxymethyl piperidine (5.76 g) and ethyldiisopropylamine (9.58 ml) in dichloromethane (300 ml). The reaction mixture was allowed to warm to room temperature and stirred for 1 hr. The reaction was then diluted with dichloromethane (500 ml), washed with 1N aqueous hydrochloric acid (200 ml), dried over magnesium sulphate, and evaporated to afford benzyl 3-(hydroxymethyl)-1-piperidinecarboxylate as an oil (12.4 g).
Quantity
7.88 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
9.58 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

An aqueous solution (20 mL) of sodium carbonate (6.90 g, 65.1 mmol) was added to 3-piperidinylmethanol (5.00 g, 43.4 mmol) in tetrahydrofuran (20 mL). While the mixture was chilled in an ice bath, benzyloxycarbonyl chloride (9.36 g, 52.1 mmol) was added and the mixture was stirred for 1 hour and subsequently 7 hours at room temperature. The solvent was then evaporated and ethyl acetate was added to the residue. The mixture was then washed sequentially with water, 0.1 mol/L hydrochloric acid and brine, followed by drying over magnesium sulfate and evaporation of the solvent. Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=5:1->1:1) gave 9.15 g (85%) of the desired compound as a colorless powder.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of LiAlH4 (2.96 g, 77.83 mmol, 2.00 equiv) in THF (150 mL). To this solution was added 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (11.4 g, 39.16 mmol, 1.00 equiv) in THF (50 mL) drop wise with stirring at −10° C. The resulting mixture was allowed to stir about 1 hour at −10° C. The progress was monitored by TLC (DCM: MeOH=10:1). The resulting solution was diluted with 10 mL of NaOH/H2O. The solids were filtered out. The resulting mixture was concentrated on a rotary evaporator to afford benzyl 3-(hydroxymethyl)piperidine-1-carboxylate as pale yellow oil in (8.94 g, (92%).
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 3
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 5
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.